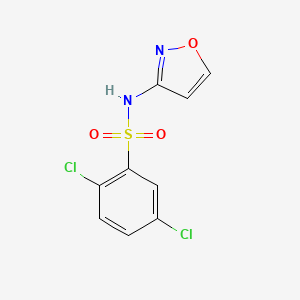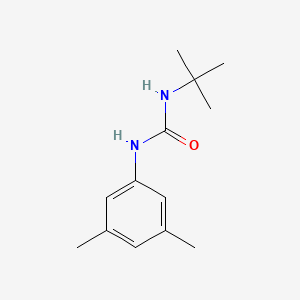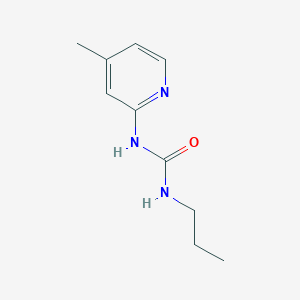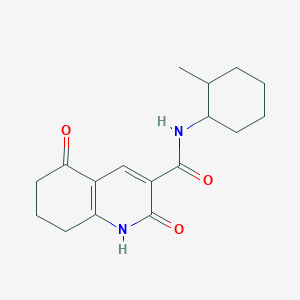
3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as SJA6017 and has been found to possess anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases. Additionally, SJA6017 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been shown to be relatively non-toxic. This makes it a safe compound to work with in laboratory settings. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential therapeutic applications of SJA6017 should be further explored, particularly in the treatment of inflammatory diseases and cancer.
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its anti-inflammatory and anti-cancer properties. This compound has been synthesized using a relatively straightforward method and has been found to have a number of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are a number of future directions for research that could lead to the development of new therapeutic applications for this compound.
合成法
The synthesis of 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzylamine and 4-hydroxy-3-iodobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been reported in the literature and can be easily reproduced in a laboratory setting.
科学的研究の応用
The potential therapeutic applications of 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied in scientific research. This compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, SJA6017 has been shown to have anti-cancer properties, and it has been investigated for its potential use in cancer therapy.
特性
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO3S/c18-12-4-1-10(2-5-12)9-20-16(22)15(24-17(20)23)8-11-3-6-14(21)13(19)7-11/h1-8,21H,9H2/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQYULKMTGOCHY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
methanone](/img/structure/B5342963.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5342976.png)

![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)



![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)